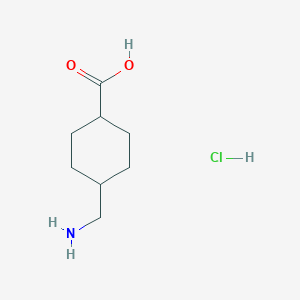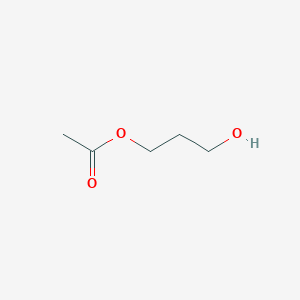
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
概要
説明
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinoline family It is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with four methyl groups and an aldehyde functional group at the 6-position
準備方法
The synthesis of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be achieved through several routes. One common method involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . The reaction typically occurs in the presence of a catalytic amount of piperidine in ethanol, leading to the formation of the desired product.
化学反応の分析
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, its derivatives can inhibit gluconate 2-dehydrogenase by binding to the enzyme’s active site, thereby preventing the conversion of gluconate to 2-keto-gluconate . Additionally, its antiallergic and antiasthmatic effects are likely mediated through the inhibition of inflammatory pathways .
類似化合物との比較
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline: This compound lacks the aldehyde functional group, making it less reactive in certain chemical transformations.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: While structurally different, this compound shares the tetramethyl substitution pattern and is used in the synthesis of polymers and resins.
Tetramethyl acetyloctahydronaphthalenes: These compounds are used as fragrance ingredients and differ significantly in their applications compared to this compound.
特性
IUPAC Name |
1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-7,9-10H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSBNVZQFZCCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)

![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)









